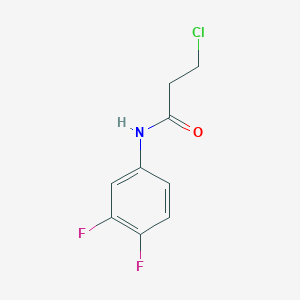

3-chloro-N-(3,4-difluorophenyl)propanamide

Übersicht

Beschreibung

3-chloro-N-(3,4-difluorophenyl)propanamide is a chemical compound with the molecular formula C9H8ClF2NO and a molecular weight of 219.62 g/mol . It is characterized by the presence of a chloro group, two fluorine atoms on the phenyl ring, and a propanamide moiety. This compound is used in various research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(3,4-difluorophenyl)propanamide typically involves the reaction of 3,4-difluoroaniline with 3-chloropropionyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity.

Analyse Chemischer Reaktionen

Types of Reactions

3-chloro-N-(3,4-difluorophenyl)propanamide can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

Oxidation and Reduction: The amide group can be reduced to an amine or oxidized to a carboxylic acid.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and alkoxides. These reactions typically occur under basic conditions.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

Major Products Formed

Substitution: Products include substituted amides or thioamides.

Oxidation: The major product is the corresponding carboxylic acid.

Reduction: The major product is the corresponding amine.

Wissenschaftliche Forschungsanwendungen

3-chloro-N-(3,4-difluorophenyl)propanamide is utilized in various scientific research fields:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

Biology: It is studied for its potential biological activities, including enzyme inhibition.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-chloro-N-(3,4-difluorophenyl)propanamide is not well-documented. it is believed to interact with specific molecular targets, potentially inhibiting enzymes or interfering with biological pathways. Further research is needed to elucidate its exact mechanism of action.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 3-chloro-N-(4-methoxyphenyl)propanamide

- 3-chloro-N-(3,4-dichlorophenyl)propanamide

- 3-chloro-N-(3,4-dimethylphenyl)propanamide

Uniqueness

3-chloro-N-(3,4-difluorophenyl)propanamide is unique due to the presence of two fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to its analogs .

Biologische Aktivität

3-Chloro-N-(3,4-difluorophenyl)propanamide is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an in-depth analysis of its biological activity, synthesis methods, and relevant research findings.

- Molecular Formula : CHClFNO

- Molecular Weight : 219.62 g/mol

- CAS Number : 132669-28-4

The compound features a chloro substituent and a difluorophenyl group, which may influence its reactivity and interaction with biological targets.

Synthesis Methods

The synthesis of this compound typically involves the reaction of 3,4-difluoroaniline with 3-chloropropionyl chloride in the presence of a base such as triethylamine. This reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. Various synthetic routes have been explored to optimize yield and purity, although detailed industrial production methods remain less documented .

Enzyme Inhibition

Research indicates that this compound exhibits notable enzyme inhibition properties. It has shown potential in inhibiting enzymes involved in inflammatory pathways, suggesting its application as an anti-inflammatory agent. The specific mechanisms of action are still under investigation, but it is believed to interact with key molecular targets within these pathways.

Pharmacological Studies

Pharmacological studies have highlighted the compound's potential as a pharmaceutical agent. Its unique structure allows for interaction with various biological targets, which could lead to the modulation of pain and inflammation pathways. Further studies are required to elucidate its pharmacokinetic profiles, including absorption, distribution, metabolism, and excretion (ADME) characteristics .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-Chloro-N-(3,5-difluorophenyl)propanamide | CHClFNO | Different fluorine substitution pattern |

| 2-Chloro-N-(2,4-difluorophenyl)propanamide | CHClFNO | Variation in phenyl positioning affecting activity |

| 3-Chloro-N-(2,4-difluorophenyl)propanamide | CHClFNO | Different chlorine position leading to altered reactivity |

The unique combination of chlorination and difluorination in this compound differentiates it from these similar compounds and may significantly influence its biological activity .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Anti-inflammatory Activity : A study demonstrated that this compound could inhibit specific enzymes related to inflammatory processes. The findings suggest that it may provide therapeutic benefits in conditions characterized by inflammation.

- Molecular Docking Studies : Computational studies using molecular docking techniques have predicted favorable binding interactions between this compound and various target proteins involved in disease pathways. These studies are crucial for identifying potential therapeutic applications .

Eigenschaften

IUPAC Name |

3-chloro-N-(3,4-difluorophenyl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClF2NO/c10-4-3-9(14)13-6-1-2-7(11)8(12)5-6/h1-2,5H,3-4H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBUIQHWEHAHIKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NC(=O)CCCl)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClF2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20392792 | |

| Record name | 3-chloro-N-(3,4-difluorophenyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20392792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132669-28-4 | |

| Record name | 3-chloro-N-(3,4-difluorophenyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20392792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.